molecular formula C17H17N3O3 B7785240 methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B7785240
M. Wt: 311.33 g/mol
InChI Key: APJMKPOADZSSHK-UHFFFAOYSA-N
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Description

Methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical compound built on the pyrazolopyridine scaffold, a privileged structure in medicinal chemistry. Pyrazolo[3,4-b]pyridines are recognized as highly valuable cores in drug design and discovery due to their favorable physicochemical properties and adherence to drug-likeness rules such as the Lipinski's rule of five . This scaffold is known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antituberculosis properties . Researchers utilize this family of compounds as inhibitors for various critical protein targets, such as cyclin-dependent kinases, protein kinases, phosphodiesterases, and interleukin-6 (IL-6) . The specific substitution pattern on this compound—featuring a 3-methoxyphenyl group at the 6-position and ester functionality—makes it a versatile intermediate for further synthetic modification and exploration in combinatorial chemistry libraries. It is strictly for research applications in laboratory settings. This product is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

methyl 6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-15-13(17(21)23-4)9-14(18-16(15)20(2)19-10)11-6-5-7-12(8-11)22-3/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJMKPOADZSSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.

    Formation of the pyridine ring: The pyrazole intermediate is then subjected to cyclization with suitable reagents to form the fused pyridine ring.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the pyrazolopyridine core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

Position 6 substitutions significantly influence electronic properties and biological activity:

Compound Name R⁶ Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Methoxyphenyl C₁₇H₁₇N₃O₄ 327.34 High lipophilicity; electron-donating
Methyl 6-(furan-2-yl)-1,3-dimethyl analog Furan-2-yl C₁₄H₁₃N₃O₃ 271.28 Reduced steric bulk; π-electron-rich
Methyl 6-(thiophen-2-yl) analog Thiophen-2-yl C₁₈H₁₆N₃O₂S 353.43 Enhanced sulfur-mediated interactions
Methyl 6-[3-(difluoromethoxy)phenyl] analog 3-(Difluoromethoxy)phenyl C₁₈H₁₇F₂N₃O₄ 377.35 Electron-withdrawing; metabolic stability
  • 3-Methoxyphenyl vs. Furan-2-yl: The methoxyphenyl group increases molecular weight by ~56 g/mol and logP, favoring hydrophobic binding pockets. undisclosed for methoxyphenyl) .
  • Thiophen-2-yl : The sulfur atom in thiophene enhances polar interactions, as seen in kinase inhibitors .
  • Difluoromethoxy : The difluoromethoxy group improves metabolic stability compared to methoxy, as fluorination reduces oxidative degradation .

Variations at Positions 1 and 3

Alterations at positions 1 and 3 modulate steric and electronic effects:

Compound Name R¹ Substituent R³ Substituent Key Properties
Target Compound Methyl Methyl Compact structure; high symmetry
Methyl 3-cyclopropyl-1-(4-fluorophenyl) analog 4-Fluorophenyl Cyclopropyl Increased bulk; fluorophenyl enhances bioavailability
Methyl 1-butyl-6-[3-(difluoromethoxy)phenyl] analog Butyl Methyl Extended alkyl chain improves solubility in lipid membranes
  • 4-Fluorophenyl at R¹ : Fluorine's electronegativity improves membrane permeability and pharmacokinetics .
Physicochemical Properties:
  • Solubility : The 3-methoxyphenyl derivative is less water-soluble than the furan analog due to higher logP.
  • Synthesis :
    • The furan analog (compound 37) is synthesized in 76% yield via nucleophilic substitution .
    • The target compound's synthesis likely involves Ullmann coupling or Suzuki-Miyaura reactions for aryl introduction, though explicit data are unavailable in the evidence.
NMR Spectral Differences:
  • 1H NMR : The 3-methoxyphenyl group shows aromatic protons at δ 7.2–7.5 (multiplet) and a methoxy singlet at δ 3.8, absent in furan or thiophene analogs .
  • 13C NMR : The ester carbonyl (δ ~165 ppm) is consistent across analogs, while the 3-methoxyphenyl carbons appear at δ 110–160 ppm .

Biological Activity

Methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structural features and functional groups contribute to its diverse biological activities, making it a subject of considerable interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C17H17N3O3
  • Molecular Weight : 311.34 g/mol
  • CAS Number : 1011359-93-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, such as kinases and phosphodiesterases, which can lead to reduced cell proliferation and induced apoptosis in cancer cells.
  • Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that compounds with a pyrazolopyridine scaffold possess anticancer properties by inhibiting various cancer-related proteins. For instance, they have been reported to inhibit cyclin-dependent kinases and other oncogenic pathways .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial and fungal strains, indicating potential use as an antimicrobial agent .
  • Anti-inflammatory Effects : It has been noted for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
  • Neuroprotective Effects : Some studies suggest that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Research Findings

A variety of studies have explored the biological activities of similar pyrazolopyridine compounds, indicating a promising therapeutic potential:

Activity TypeFindingsReferences
AnticancerInhibition of cyclin-dependent kinase 1; apoptosis induction in cancer cells
AntimicrobialEffective against multiple bacterial strains; potential for broad-spectrum activity
Anti-inflammatoryReduction in levels of TNF-α and IL-6 in experimental models
NeuroprotectivePotential protective effects against oxidative stress in neuronal cells

Case Studies

  • Anticancer Research : A study focused on pyrazolopyridine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of critical signaling pathways involved in tumor growth .
  • In Vivo Studies : Experimental models demonstrated that administration of pyrazolopyridine derivatives resulted in reduced tumor size and improved survival rates in treated animals compared to controls .

Q & A

Q. What are the key considerations in designing a synthetic route for methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

A robust synthetic route requires multi-step optimization. Begin with cyclocondensation of substituted pyrazole and pyridine precursors, followed by regioselective functionalization. Key steps include protecting the carboxylate group during methylation and ensuring proper purification via column chromatography or recrystallization. Studies on analogous compounds highlight the importance of controlling reaction temperatures (80–120°C) and using catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods) resolves substituent positions and confirms regioselectivity. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). X-ray crystallography, as used for similar pyrazolo[3,4-b]pyridines, provides bond-length data and confirms conformational stability .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Conduct thermal gravimetric analysis (TGA) to determine decomposition temperatures (>200°C for similar derivatives) and stress-test the compound under acidic/basic/oxidative conditions. Monitor degradation via HPLC and compare retention times with reference standards. Stability in solution (e.g., DMSO or ethanol) should be evaluated over 24–72 hours .

Q. What computational tools are recommended for predicting the compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge distribution, and dipole moments. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to biological targets like kinases. These tools guide substituent modifications to enhance reactivity or solubility .

Q. How should researchers handle contradictions in reported melting points or solubility data?

Re-evaluate experimental protocols: ensure consistent recrystallization solvents (e.g., ethyl acetate vs. methanol) and heating rates during melting point analysis. Cross-reference with analogs (e.g., ethyl 3-cyclopropyl derivatives show melting points of 160–165°C) and verify purity via elemental analysis .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?

Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 3-methoxyphenyl moiety to improve solubility. Replace the methyl ester with a prodrug moiety (e.g., tert-butyl ester) for controlled release. Comparative studies on fluorophenyl- and methoxyphenyl-substituted analogs suggest that electron-withdrawing groups enhance metabolic stability .

Q. What strategies resolve discrepancies in biological activity data across in vitro and in vivo studies?

Validate assay conditions: ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent concentrations (<0.1% DMSO). For in vivo studies, optimize dosing regimens (e.g., 10–50 mg/kg in murine models) and use pharmacokinetic profiling to correlate plasma concentrations with efficacy. Cross-check results against structurally similar kinase inhibitors .

Q. How can crystallographic data inform the design of co-crystals or salts for improved formulation?

Analyze hydrogen-bonding motifs (e.g., N–H···O interactions in pyrazolo[3,4-b]pyridines) to identify compatible co-formers like succinic acid. X-ray structures of related compounds reveal that cyclopropyl groups stabilize hydrophobic packing, which can be leveraged to enhance crystalline stability .

Q. What experimental approaches validate the compound’s mechanism of action in kinase inhibition?

Use ATP-competitive binding assays (e.g., fluorescence polarization) to measure IC₅₀ values. Perform Western blotting to assess downstream phosphorylation (e.g., ERK1/2 or AKT pathways). Compare results with negative controls (e.g., kinase-dead mutants) and reference inhibitors (e.g., staurosporine) .

Q. How do researchers address limited data on the compound’s off-target effects or toxicity?

Screen against a panel of 50+ kinases (Eurofins KinaseProfiler) to assess selectivity. Conduct Ames tests for mutagenicity and hepatocyte assays (e.g., CYP450 inhibition). Toxicity predictions using QSAR models (e.g., TOPKAT) can prioritize in vitro validation .

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